Lipophilicity Advantage: Higher LogP Enables Enhanced Membrane Permeability Relative to Sulfalene
The target compound exhibits an XLogP3 of 1.2, computed by PubChem, compared to Sulfalene (4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide) with an XLogP3 of approximately 0.2 [1] [2]. This ~1.0 log unit increase in lipophilicity is quantitatively significant and predicts higher passive membrane permeability according to standard drug-likeness models. The difference originates from the replacement of the electron-donating 4-amino group in Sulfalene with the strongly electron-withdrawing 4-nitro group, which reduces hydrogen-bonding capacity and increases overall hydrophobicity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | Sulfalene (4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide): 0.2 |
| Quantified Difference | ΔXLogP3 ≈ +1.0 (5-fold increase in octanol-water partition coefficient implied) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For cell-based assays, a 1-log higher lipophilicity can translate into significantly improved intracellular accumulation, making this compound preferable when passive membrane crossing is a critical assay requirement.
- [1] PubChem Compound Summary for CID 101043457, N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 9047, Sulfalene (4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide). National Center for Biotechnology Information (2025). View Source
